4-(2-Aminophenyl)butyric Acid, Hydrochloride

Overview

Description

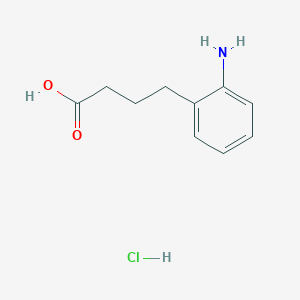

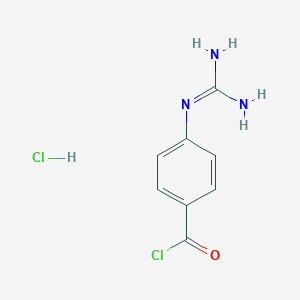

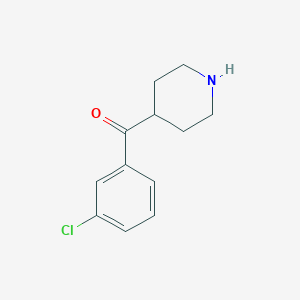

“4-(2-Aminophenyl)butyric Acid, Hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is closely related to other GABA analogues .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)butyric Acid, Hydrochloride” can be represented by the SMILES stringNc1ccc(CCCC(O)=O)cc1 . This indicates that the compound contains an amino group (NH2) attached to a phenyl group, which is further connected to a butyric acid group. Physical And Chemical Properties Analysis

“4-(2-Aminophenyl)butyric Acid, Hydrochloride” is a powder with a melting point between 121-124 °C . It has a molecular weight of 179.22 .Scientific Research Applications

Peptide Synthesis

4-(2-Aminophenyl)butyric Acid, Hydrochloride: is utilized in peptide synthesis due to its ability to introduce the phenylbutyric acid moiety into peptides. This can be particularly useful in the synthesis of modified peptides with potential pharmacological activities .

Proteomics Research

In proteomics, this compound is used to study protein interactions and functions. It serves as a building block for synthesizing peptides that mimic protein sequences, which are then used in assays to investigate protein-protein interactions .

Drug Development

The compound’s role in drug development is significant. It can be used to create analogs of bioactive peptides, which can lead to the development of new therapeutic agents. Its structural similarity to certain amino acid sequences found in larger proteins makes it a valuable tool for medicinal chemists .

Material Science

In material science, 4-(2-Aminophenyl)butyric Acid, Hydrochloride can be used to modify the surface properties of materials. By attaching this compound to polymers or other surfaces, researchers can alter the material’s interaction with biological systems, which is crucial for developing biocompatible materials .

Chemical Synthesis

This compound is also important in broader chemical synthesis processes. It can act as an intermediate in the synthesis of complex organic molecules. Its reactive amine group makes it a versatile building block for constructing a wide variety of chemical structures .

Analytical Chemistry

In analytical chemistry, derivatives of 4-(2-Aminophenyl)butyric Acid, Hydrochloride can be used as standards or reagents. They can help in the quantification and identification of substances within complex biological samples through techniques like mass spectrometry .

Bioconjugation

Bioconjugation techniques often use this compound to link biomolecules with other entities, such as fluorescent dyes or drugs. This is essential for creating targeted therapies and diagnostic tools .

Enzyme Inhibition Studies

Finally, 4-(2-Aminophenyl)butyric Acid, Hydrochloride can be used in enzyme inhibition studies. By incorporating it into substrates or inhibitors, researchers can study the interaction between enzymes and potential pharmaceuticals .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, also known as Phenibut, is the GABA B receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Phenibut acts as a GABA B receptor agonist , similar to baclofen and γ-hydroxybutyrate (GHB) . This means it binds to these receptors and activates them, leading to increased inhibitory neurotransmission . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

The activation of GABA B receptors by Phenibut leads to the opening of potassium channels and the closing of calcium channels . This results in hyperpolarization of the neuron and a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .

Pharmacokinetics

Phenibut is well-absorbed when taken orally, with a bioavailability of over 63% for a 250 mg dose . It has minimal metabolism in the liver, and its metabolites are inactive . The onset of action for oral administration is 2-4 hours, and the elimination half-life is 5.3 hours for a 250 mg dose . The drug is excreted in the urine, with 63% of the dose excreted unchanged .

Result of Action

The activation of GABA B receptors by Phenibut leads to a decrease in neuronal excitability, which results in anxiolytic effects . This makes Phenibut useful for treating conditions like anxiety and insomnia . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache .

Action Environment

The action of Phenibut can be influenced by various environmental factors. For example, the presence of food in the stomach can slow the absorption of the drug, potentially delaying its onset of action . Additionally, the drug’s stability and efficacy can be affected by storage conditions. It is recommended to store Phenibut at -20° C .

properties

IUPAC Name |

4-(2-aminophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMHKRERKYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50637587 | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56182-28-6 | |

| Record name | 56182-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)